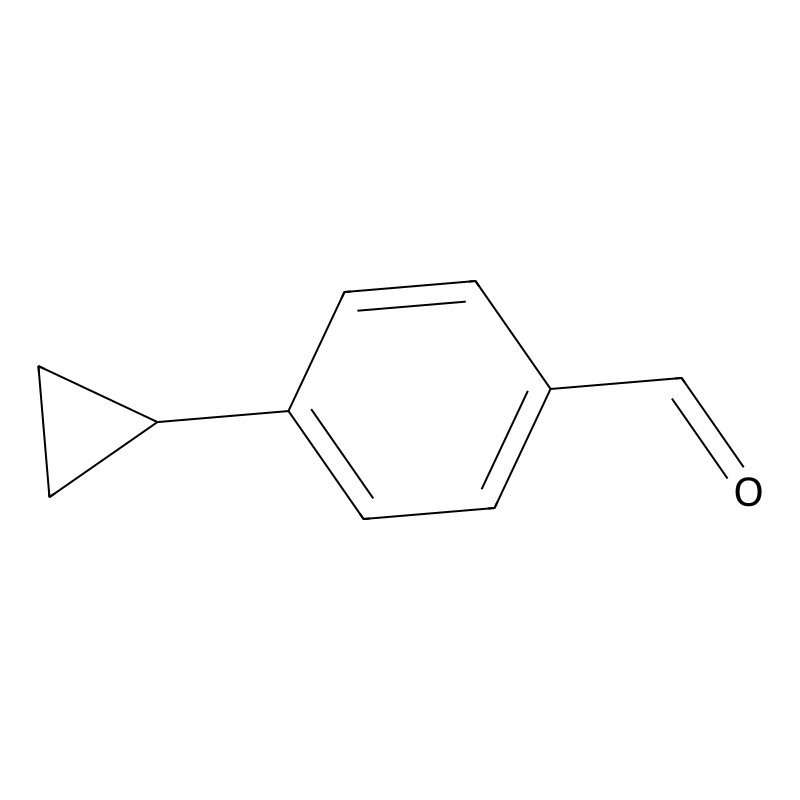

4-Cyclopropylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

4-Cyclopropylbenzaldehyde can be synthesized through various methods, including the formylation of 4-cyclopropylbenzene with various formylating agents like N-methylformamide or formamide under acidic conditions. PubChem, National Institutes of Health: )

Potential Applications

-Cyclopropylbenzaldehyde is a versatile intermediate used in the synthesis of various organic compounds, including:

- Pharmaceuticals: Due to its reactive aldehyde group, 4-cyclopropylbenzaldehyde can serve as a building block for the synthesis of molecules with potential pharmaceutical applications. However, it's important to note that further research is needed to determine its specific therapeutic potential and safety profile.

- Fine chemicals: 4-Cyclopropylbenzaldehyde can be used as a starting material for the synthesis of various fine chemicals, such as fragrances, dyes, and other specialty materials.

4-Cyclopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It features a cyclopropyl group attached to a benzaldehyde moiety, making it a member of the aldehyde class of compounds. The structure consists of a cyclopropyl ring (a three-membered carbon ring) bonded to a benzene ring, which is further attached to a formyl group (-CHO). This unique arrangement imparts distinctive chemical and physical properties to the compound, including its reactivity and potential biological activity .

Several synthetic routes have been developed for producing 4-cyclopropylbenzaldehyde:

- Friedel-Crafts Acylation: This method involves the acylation of cyclopropylbenzene using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

- Oxidation of Cyclopropylbenzyl Alcohol: Cyclopropylbenzyl alcohol can be oxidized using oxidizing agents like chromic acid or potassium permanganate to yield 4-cyclopropylbenzaldehyde.

- Rearrangement Reactions: Some synthetic pathways utilize rearrangement reactions involving precursors that can be transformed into the desired aldehyde through selective bond cleavage and formation .

4-Cyclopropylbenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: Due to its biological activity, it may be utilized in developing new drugs targeting inflammatory diseases or infections.

- Material Science: The compound can be used in synthesizing polymers or other materials where specific chemical properties are required.

- Flavor and Fragrance Industry: As an aromatic compound, it may find applications in flavoring agents or fragrances due to its pleasant scent profile .

Several compounds share structural similarities with 4-cyclopropylbenzaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Cyclopropylbenzaldehyde | Aldehyde | Different position of cyclopropyl group on benzene ring |

| Benzaldehyde | Simple Aromatic Aldehyde | Lacks cyclopropyl group; simpler structure |

| Cyclohexanecarbaldehyde | Cyclic Aldehyde | Contains a six-membered ring; different reactivity profile |

| 1-Cyclopropylethanol | Alcohol | Contains hydroxyl group instead of aldehyde; different reactivity |

The uniqueness of 4-cyclopropylbenzaldehyde lies in its specific combination of a cyclopropyl group with an aldehyde functional group, which influences its reactivity and biological activity compared to similar compounds .

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant